molecular formula C10H9IN2O2 B12974066 6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one

6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B12974066
M. Wt: 316.09 g/mol
InChI Key: MPCSFWXFTOGANS-UHFFFAOYSA-N
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Description

6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative.

    Iodination: The aniline derivative is iodinated using iodine and a suitable oxidizing agent.

    Methoxylation: The iodinated intermediate is then methoxylated using methanol and a base.

    Cyclization: The methoxylated intermediate undergoes cyclization to form the quinazoline ring system.

    Methylation: Finally, the quinazoline derivative is methylated at the 2-position.

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-2-methylquinazolin-4(3H)-one
  • 7-Methoxy-2-methylquinazolin-4(3H)-one
  • 6-Iodo-7-methoxyquinazolin-4(3H)-one

Uniqueness

6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

6-iodo-7-methoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9IN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14)

InChI Key

MPCSFWXFTOGANS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)I)OC

Origin of Product

United States

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